An In-depth Technical Guide to DL-3-Phenyllactic Acid-d3 for Researchers and Drug Development Professionals
An In-depth Technical Guide to DL-3-Phenyllactic Acid-d3 for Researchers and Drug Development Professionals
Introduction
DL-3-Phenyllactic Acid-d3 is the deuterated form of DL-3-Phenyllactic acid, a naturally occurring organic acid. This isotopically labeled compound serves as a crucial tool in analytical and metabolic research, particularly in studies involving quantitative analysis by mass spectrometry. Its primary application lies in its use as an internal standard, enabling precise and accurate measurement of its non-deuterated counterpart in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of DL-3-Phenyllactic Acid-d3, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
DL-3-Phenyllactic Acid-d3 is characterized by the substitution of three hydrogen atoms with deuterium on the lactate moiety. This isotopic labeling minimally alters its chemical behavior while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. The key chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₉H₇D₃O₃ |
| Molecular Weight | 169.19 g/mol [1][2] |
| CAS Number | 490034-49-6[1][2] |
| Appearance | Off-white crystalline powder[3] |
| Purity | Typically >95% (HPLC)[1] |
| Storage Temperature | -20°C[1] |
| Melting Point (unlabeled) | 98 °C[4] |
| Solubility (unlabeled) | Soluble in DMSO (33 mg/mL)[5] |
Synthesis and Manufacturing
The synthesis of DL-3-Phenyllactic Acid-d3 typically involves the introduction of deuterium atoms into the phenyllactic acid molecule. While specific proprietary synthesis methods may vary between manufacturers, a general approach involves the use of deuterated reagents in a chemical synthesis route starting from a suitable precursor, such as deuterated phenylalanine or phenylpyruvic acid.
A representative chemical synthesis could involve the following conceptual steps:
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Preparation of a Deuterated Precursor: Starting with a deuterated form of a precursor like phenylalanine-d3.
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Conversion to Phenylpyruvic Acid-d3: This can be achieved through an oxidative deamination reaction.
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Reduction to Phenyllactic Acid-d3: The resulting deuterated phenylpyruvic acid is then reduced to yield DL-3-Phenyllactic Acid-d3.
It is important to note that biocatalytic methods have also been developed for the synthesis of phenyllactic acid, which could be adapted for isotopic labeling by using deuterated starting materials in the fermentation media.[6]
Applications in Research and Drug Development
The primary and most critical application of DL-3-Phenyllactic Acid-d3 is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). In these applications, a known amount of the deuterated standard is added to a biological sample (e.g., plasma, urine, tissue homogenate) at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and ionization suppression or enhancement effects during the analysis. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved.
This is particularly valuable in:
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Metabolomics Research: To accurately quantify levels of endogenous 3-phenyllactic acid, which is a metabolite of phenylalanine.[7]
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Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of drugs that may be structurally related to or affect the phenylalanine metabolism pathway.
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Clinical Diagnostics: For the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU), where elevated levels of phenyllactic acid are observed.[8]
Experimental Protocols
Representative Protocol for Quantitative Analysis using LC-MS/MS
This protocol outlines a general procedure for the quantification of DL-3-phenyllactic acid in a biological matrix using DL-3-Phenyllactic Acid-d3 as an internal standard.
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Sample Preparation:
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To 100 µL of the biological sample (e.g., plasma), add 10 µL of a known concentration of DL-3-Phenyllactic Acid-d3 solution (e.g., 1 µg/mL in methanol).
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Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
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Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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-
LC-MS/MS Analysis:
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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MS System: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
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MRM Transitions:
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DL-3-Phenyllactic acid: e.g., m/z 165 -> 93
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DL-3-Phenyllactic Acid-d3: e.g., m/z 168 -> 96
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-
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Data Analysis:
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Quantify the concentration of DL-3-phenyllactic acid in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-deuterated standard.
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Visualizations
Phenylalanine Metabolism Pathway
The following diagram illustrates the metabolic pathway of phenylalanine, which leads to the formation of phenyllactic acid.
Caption: Metabolic pathway of Phenylalanine to Phenyllactic Acid.
Experimental Workflow for Quantitative Analysis
This diagram outlines the logical workflow for using DL-3-Phenyllactic Acid-d3 as an internal standard in a quantitative analysis experiment.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS-based urine metabolomics reveals indole-3-lactic acid and phenyllactic acid as conserved biomarkers for alcohol-induced liver disease in the Ppara-null mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Deuterated compounds as an internal standard in newborn screening using LC-MS / MS - Mesbah Energy [irisotope.com]
